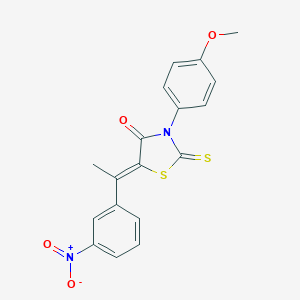
Benzyl ({2-nitrophenyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of benzyl acetate and contains a nitro group and a sulfanyl group, which give it unique properties. In
Scientific Research Applications
Benzyl ({2-nitrophenyl}sulfanyl)acetate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as well as in the preparation of novel materials. It has also been used in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anticancer properties.
Mechanism of Action
The exact mechanism of action of benzyl ({2-nitrophenyl}sulfanyl)acetate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Benzyl ({2-nitrophenyl}sulfanyl)acetate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl ({2-nitrophenyl}sulfanyl)acetate in lab experiments is its versatility. It can be used in a wide range of reactions and applications. However, one limitation is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Future Directions
There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate. One area of interest is its potential as a novel anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective formulations. Another area of interest is its potential as an antimicrobial agent. Research is needed to determine its effectiveness against various bacterial and fungal strains and to develop new formulations that are less toxic.
Conclusion:
In conclusion, benzyl ({2-nitrophenyl}sulfanyl)acetate is a versatile chemical compound with a wide range of scientific research applications. It can be synthesized using a variety of methods and has been shown to have antimicrobial and anticancer properties. While it has many advantages for lab experiments, it also has limitations due to its toxicity. There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate, including its potential as a novel anticancer and antimicrobial agent.
Synthesis Methods
Benzyl ({2-nitrophenyl}sulfanyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of benzyl acetate with 2-nitrothiophenol in the presence of a Lewis acid catalyst. This reaction produces benzyl ({2-nitrophenyl}sulfanyl)acetate as the main product.
properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
benzyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C15H13NO4S/c17-15(20-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2 |
InChI Key |
HJQVVYOOMHGHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)
